Cilazaprilat hydrate

CAS No.:

Cat. No.: VC19835805

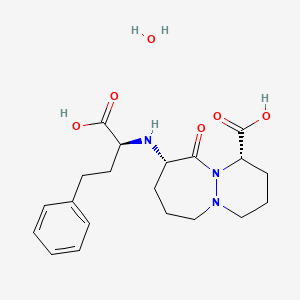

Molecular Formula: C20H29N3O6

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29N3O6 |

|---|---|

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | (4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate |

| Standard InChI | InChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1 |

| Standard InChI Key | QFSSHXHLJILYAI-FRKSIBALSA-N |

| Isomeric SMILES | C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |

| Canonical SMILES | C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |

Introduction

Chemical Structure and Physicochemical Properties

Cilazaprilat hydrate belongs to the class of dicarboxylate-containing ACE inhibitors. Its molecular formula is , with a monoisotopic mass of 435.2369 g/mol . The hydrate form incorporates one water molecule into its crystalline structure, enhancing stability and solubility compared to the anhydrous form. The compound’s structure features a bicyclic pyridazino-diazepine core coupled to a phenylpropyl side chain, which facilitates ACE binding through interactions with the enzyme’s zinc ion and hydrophobic pockets .

Table 1: Key Physicochemical Properties of Cilazaprilat Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 435.52 g/mol | |

| CAS Number | 92077-78-6 | |

| Solubility | Freely soluble in water | |

| Stability | Stable under dry, cool conditions |

Pharmacological Mechanism and Kinetics

ACE Inhibition and Hemodynamic Effects

Cilazaprilat hydrate exerts its therapeutic effects by reversibly inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition reduces vasoconstriction and aldosterone secretion, leading to vasodilation and decreased blood pressure . The compound’s potency is remarkable, with an IC (half-maximal inhibitory concentration) of approximately 1 ng/mL in plasma . Clinical studies demonstrate that ≥90% ACE inhibition is required for significant antihypertensive effects, a threshold consistently achieved with standard dosing .

Pharmacokinetic Profile

The pharmacokinetics of cilazaprilat hydrate are characterized by saturable binding to ACE, resulting in a terminal half-life of 30–50 hours . This prolonged activity allows for once-daily dosing in most patients. Renal excretion accounts for 60–70% of elimination, necessitating dose adjustments in patients with severe renal impairment (creatinine clearance <10 mL/min) . Hepatic metabolism is minimal, making it suitable for patients with liver dysfunction, though initial doses should be reduced to 0.5 mg/day to avoid hypotension .

Table 2: Pharmacokinetic Parameters of Cilazaprilat Hydrate

Therapeutic Applications and Clinical Efficacy

Hypertension Management

In randomized controlled trials, cilazaprilat hydrate reduced systolic and diastolic blood pressure by 15–25 mmHg and 10–15 mmHg, respectively, within 4–6 weeks . The maximal antihypertensive effect occurs at a dose of 5 mg/day, with no additional benefits observed at higher doses . Combination therapy with hydrochlorothiazide (12.5 mg/day) potentiates sodium excretion and further lowers blood pressure by 5–8 mmHg .

Heart Failure and Renal Protection

Cilazaprilat hydrate improves cardiac output by 20–30% in patients with congestive heart failure, as demonstrated by increased ejection fraction and reduced ventricular filling pressures . Its renal effects include a 15–20% increase in effective renal plasma flow without altering glomerular filtration rate, making it advantageous for patients with comorbid chronic kidney disease .

| Population | Adjusted Dose | Source |

|---|---|---|

| Severe renal impairment | 0.5 mg every 48 hours | |

| Hepatic cirrhosis | 0.5 mg daily | |

| Elderly (≥75 years) | 2.5 mg daily |

Synthesis and Industrial Production

Cilazaprilat hydrate is synthesized via a multi-step process starting from ethyl (R)-2-hydroxy-4-phenylbutyrate. Key stages include:

-

Sulfonation: Reaction with 4-nitrobenzenesulfonyl chloride to form the sulfonate ester .

-

Coupling: Nucleophilic displacement with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] diazepine-1-carboxylate .

-

Hydrolysis: Acidic cleavage of the t-butyl and ethyl protecting groups to yield cilazaprilat .

-

Hydration: Crystallization from aqueous ethanol to obtain the monohydrate form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume